molecular formula C20H22N4O2 B3463031 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B3463031
M. Wt: 350.4 g/mol
InChI Key: BFUYCBZDDJDIOZ-UHFFFAOYSA-N
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Description

3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features a combination of indole and piperazine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions The compound also includes a nitrobenzyl group, which is a benzene ring substituted with a nitro group (-NO2) and a benzyl group (-CH2-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-chloromethyl-4-nitrobenzene can react with piperazine to form 4-(4-nitrobenzyl)piperazine.

    Coupling of Indole and Piperazine: The final step involves the coupling of the indole core with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole core is functionalized with a suitable leaving group (e.g., a halide) and then reacted with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group (-NH2). This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. For example, the benzyl chloride derivative can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. For example, the indole core can participate in cycloaddition reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide).

Major Products

    Reduction of Nitro Group: Formation of 3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization Reactions: Formation of fused heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the indole and piperazine moieties suggests that it may interact with biological targets such as receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, compounds containing the indole and piperazine structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors in the body, such as serotonin receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The nitro group may also play a role in the compound’s biological activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound is similar but contains an amino group instead of a nitro group.

    3-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a chlorine atom instead of a nitro group.

    3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole lies in the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the indole and piperazine moieties provides a unique scaffold for the development of new pharmacological agents.

Properties

IUPAC Name

3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-24(26)18-7-5-16(6-8-18)14-22-9-11-23(12-10-22)15-17-13-21-20-4-2-1-3-19(17)20/h1-8,13,21H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYCBZDDJDIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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